molecular formula C29H27N2O10P B601457 (4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 189188-38-3

(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B601457
CAS No.: 189188-38-3
M. Wt: 594.51
Attention: For research use only. Not for human or veterinary use.
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Description

Doripenem Impurity MAP-alfa isomer is a Meropenem intermediate.

Biological Activity

The compound (4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound has a molecular formula of C29H27N2O10PC_{29}H_{27}N_2O_{10}P and a molecular weight of 594.51 g/mol. Its structural features include:

  • Bicyclic Structure : The azabicyclo framework contributes to its biological interactions.
  • Functional Groups : The presence of nitrophenyl, diphenoxyphosphoryloxy, and hydroxyl groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is predicted based on its structural features. Compounds with similar structures often exhibit significant therapeutic potential due to their ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to cellular receptors, influencing signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown activity against various pathogens.

Case Studies and Research Findings

Recent studies have investigated the compound's biological activity through various methodologies:

  • In Vitro Studies :
    • Research demonstrated that the compound exhibits antimicrobial properties against Candida albicans and Aspergillus niger, comparable to standard antifungal agents like fluconazole .
    • Molecular docking studies suggested that the compound interacts favorably with target proteins involved in fungal cell wall synthesis, indicating potential as an antifungal agent .
  • In Silico Predictions :
    • Computer-aided drug design tools have been employed to predict the biological activity spectrum of the compound based on its molecular structure. These predictions suggest a broad range of potential therapeutic effects, including anticancer and anti-inflammatory activities .
  • Comparative Analysis :
    • A comparative analysis with structurally similar compounds revealed that this compound has enhanced reactivity due to its unique combination of functional groups, which may contribute to improved biological efficacy.

Data Tables

Compound NameStructural FeaturesBiological Activity
This compoundBicyclic structure with multiple functional groupsAntifungal activity against Candida albicans and Aspergillus niger
2-Methyl-6-phenylnicotinic acidPyridine ringAntimicrobial
3-HydroxyflavoneFlavonoid structureAntioxidant
5-Aminolevulinic acidPorphyrin precursorPhotosensitizer in photodynamic therapy

Properties

IUPAC Name

(4-nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19+,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STULDTCHQXVRIX-NUQURWJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 4
(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 5
(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Reactant of Route 6
(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

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